molecular formula C10H6F3NO2 B1458778 Methyl 4-cyano-2-(trifluoromethyl)benzoate CAS No. 1641588-74-0

Methyl 4-cyano-2-(trifluoromethyl)benzoate

Cat. No.: B1458778
CAS No.: 1641588-74-0
M. Wt: 229.15 g/mol
InChI Key: ORSCXFCEOUGZFK-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2-(trifluoromethyl)benzoate (CAS: 1641588-74-0) is a fluorinated aromatic ester with the molecular formula C₁₀H₆F₃NO₂ and a molecular weight of 229.16 g/mol. It features a benzoate backbone substituted with a cyano group (-CN) at the para position and a trifluoromethyl (-CF₃) group at the ortho position.

Properties

IUPAC Name

methyl 4-cyano-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSCXFCEOUGZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 4-cyano-2-(trifluoromethyl)benzoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of certain enzymes, such as CYP1A2, which is involved in the metabolism of drugs and other xenobiotics. The compound’s interaction with these enzymes can lead to changes in metabolic pathways and affect the overall biochemical processes within the cell.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular function. Additionally, it has been observed to affect cell signaling pathways, which can impact cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as CYP1A2, and inhibits their activity, leading to changes in metabolic pathways. This inhibition can result in the accumulation of certain metabolites and affect the overall biochemical processes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature and pH. Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, including changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function and overall health. At higher doses, the compound can cause toxic or adverse effects, including changes in metabolic pathways, enzyme inhibition, and alterations in gene expression. These effects can lead to significant changes in cellular function and overall health in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to drug metabolism and xenobiotic processing. The compound interacts with enzymes such as CYP1A2, which play a crucial role in the metabolism of drugs and other foreign substances. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall biochemical processes within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments, where it can exert its effects on biochemical processes. The localization and accumulation of the compound within specific tissues can also impact its overall activity and function.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can interact with various biomolecules and affect cellular processes. The compound’s subcellular localization is influenced by factors such as targeting signals and post-translational modifications, which direct it to specific organelles or compartments. These interactions can impact the compound’s activity and function within the cell.

Biological Activity

Methyl 4-cyano-2-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its structural characteristics, biological implications, and relevant research findings.

Structural Characteristics

This compound features a benzoate structure with a cyano group and a trifluoromethyl group. The molecular formula is C10H6F3N1O2C_{10}H_6F_3N_1O_2. The presence of these functional groups contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

Pharmacological Potential

Research indicates that this compound may exhibit significant biological activities. Its structural similarities to other compounds suggest potential interactions with biological systems, particularly in modulating hormonal activities. For instance, derivatives of this compound have been investigated as selective androgen receptor modulators (SARMs), which are known for their ability to influence androgenic activity without the side effects associated with traditional hormone therapies.

Case Studies and Research Findings

  • Androgen Receptor Modulation : Studies have shown that this compound has a binding affinity for androgen receptors, indicating its potential as a therapeutic agent in hormonal male contraception. This interaction profile necessitates further investigation into its efficacy and safety in clinical applications.
  • Comparative Analysis : The biological activity of this compound can be compared with other structurally related compounds. For example:
    Compound NameStructural HighlightsUnique Features
    Methyl 4-methyl-3-(trifluoromethyl)benzoateMethyl group at para positionEnhanced lipophilicity due to additional methyl group
    Methyl 3-cyano-4-(trifluoromethyl)benzoateCyano group at meta positionDifferent positional isomer affecting reactivity
    This compoundCyano group at ortho positionPotentially different biological activity due to sterics
  • In Vitro Studies : Preliminary in vitro studies suggest that compounds with trifluoromethyl groups often exhibit enhanced biological activities, such as increased potency in inhibiting certain enzymes or receptors compared to their non-fluorinated counterparts .

The mechanisms through which this compound exerts its biological effects are still under investigation. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their membrane permeability and bioavailability. Additionally, the cyano group may participate in various chemical reactions that could lead to the formation of active metabolites with distinct biological properties .

Scientific Research Applications

Methyl 4-cyano-2-(trifluoromethyl)benzoate is a chemical compound with a cyano group and a trifluoromethoxy group attached to a benzoate structure. Its molecular formula is C10H6F3NO2C_{10}H_6F_3NO_2, and it has a molecular weight of approximately 229.16 g/mol. Applications of this compound span across organic synthesis and medicinal chemistry.

Applications

  • Organic Synthesis Methyl 4-cyano-2-(trifluoromethoxy)benzoate serves as a versatile building block in organic synthesis. Common reagents used in reactions involving this compound include potassium permanganate for oxidation, palladium on carbon for reduction, and various nucleophiles for substitution reactions. Continuous flow processes may be employed to optimize yield and efficiency, utilizing automated systems for precise control over reaction conditions in industrial settings.
  • Medicinal Chemistry Interaction studies involving methyl 4-cyano-2-(trifluoromethoxy)benzoate aim to understand how it binds to specific proteins or enzymes. Such studies are crucial for clarifying its mechanism of action and potential therapeutic effects. Techniques such as molecular docking simulations and enzyme inhibition assays may be employed to assess its interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly alter the compound’s behavior. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name CAS Number Molecular Formula Substituents (Position) Key Properties/Applications References
Methyl 4-cyano-2-(trifluoromethyl)benzoate 1641588-74-0 C₁₀H₆F₃NO₂ -CN (para), -CF₃ (ortho) High EWG density; catalysis
Methyl 4-cyanobenzoate Not specified C₉H₇NO₂ -CN (para) Simpler structure; intermediate in agrochemicals
Methyl 4-cyano-3-(trifluoromethyl)benzoate 1233243-95-2 C₁₀H₆F₃NO₂ -CN (para), -CF₃ (meta) Altered steric hindrance; drug synthesis
Methyl 2-fluoro-5-(trifluoromethyl)benzoate 556112-92-6 C₉H₆F₄O₂ -F (ortho), -CF₃ (meta) Enhanced acidity; fluorinated intermediates
Methyl 3-amino-5-(trifluoromethyl)benzoate 22235-25-2 C₉H₈F₃NO₂ -NH₂ (meta), -CF₃ (meta) Improved solubility; peptide coupling

Physicochemical Properties

  • Boiling Point : Data unavailable for the target compound, but methyl benzoates with -CF₃ typically exhibit higher boiling points due to increased molecular weight and polarity. For example, Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS: 556112-92-6) has a boiling point >200°C .
  • Solubility: The cyano group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO). Methyl 3-amino-5-(trifluoromethyl)benzoate, however, shows higher aqueous solubility due to its -NH₂ group .

Research Findings and Industrial Relevance

  • Synthetic Chemistry : The target compound’s reactivity has been leveraged in cross-coupling reactions to synthesize bioactive molecules, such as trifluoromethylated furan derivatives .
  • Material Science: Fluorinated benzoates are explored as monomers for high-performance polymers, where -CF₃ improves thermal stability .
  • Limitations: Lack of boiling point data for this compound limits process optimization in industrial-scale syntheses .

Preparation Methods

General Synthetic Strategies

The preparation of methyl 4-cyano-2-(trifluoromethyl)benzoate generally involves the following key synthetic approaches:

Hydrolysis and Esterification Route from Nitrile Precursors

One common approach involves hydrolysis of trifluoromethyl-substituted benzonitriles to benzamide intermediates followed by esterification to yield the methyl ester:

  • Step 1: Hydrolysis of 2-cyano-4-(trifluoromethyl)benzonitrile to benzamide
    This reaction uses inorganic bases such as sodium hydroxide or potassium hydroxide in aqueous media. Temperature control is critical:

    • Sodium hydroxide: 45–55 °C
    • Potassium hydroxide: 55–65 °C
      The molar ratio of base to nitrile ranges from 0.1 to 4:1, with water volumes between 5–50 L/kg of nitrile to optimize hydrolysis.
  • Step 2: Alcoholysis (esterification) of benzamide to methyl ester
    The benzamide intermediate is reacted with a sulfuric acid-methanol solution to form this compound. Key parameters include:

    • Sulfuric acid concentration: 15–40% mass concentration
    • Molar ratio of sulfuric acid to benzamide: 3–9:1
    • Reaction temperature: 60–80 °C
      This two-step sequence provides a robust route to the target methyl ester with good selectivity.

Direct Esterification of 4-Cyanobenzoic Acid Derivatives

Another method involves the direct esterification of 4-cyanobenzoic acid derivatives, which can be synthesized or commercially sourced:

  • The acid or its methyl ester is prepared by chemical dehydration or other synthetic methods aimed at high purity and economical yield.

  • Esterification typically involves acid-catalyzed reaction with methanol under reflux conditions to obtain this compound.

  • This method is widely used for preparing methyl esters of cyanobenzoic acids, including trifluoromethyl-substituted analogs, and is favored for its simplicity and scalability.

Halogenation and Subsequent Functionalization

Research has shown that selective halogenation (e.g., bromination) of methyl esters of cyanobenzoic acids can be a precursor step for further functionalization:

  • For example, bromination of 4-cyano-3-methyl-benzoic acid methyl ester using N-bromosuccinimide (NBS) and benzoyl peroxide as initiator in carbon tetrachloride at 78 °C for 24 hours yields brominated intermediates for further transformations.

  • These intermediates can then be converted into the trifluoromethyl-substituted methyl esters through subsequent reactions, although this is a more complex multi-step route.

Continuous Flow Synthesis of Related Intermediates

A recent patent describes a continuous flow method for preparing 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a closely related compound, which could be adapted for this compound synthesis:

  • The process involves dissolving 3-trifluoromethyl-4-cyanoaniline, thiophosgene, and alkali in solvents such as ethyl acetate, then reacting in a continuous flow reactor at controlled temperature (~7 ± 2 °C).

  • Flow rates and concentrations are carefully controlled to optimize yield (approx. 45%) and purity (97.7% by HPLC).

  • Although this method targets an isothiocyanato derivative, the continuous flow approach exemplifies advanced synthesis techniques applicable to trifluoromethyl-substituted benzoates.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Temperature Yield & Purity Notes
Hydrolysis + Esterification 2-cyano-4-(trifluoromethyl)benzonitrile NaOH or KOH (aq), then H2SO4/MeOH 45–65 °C (hydrolysis), 60–80 °C (esterification) High yield, controlled purity Requires two steps; base and acid concentrations critical
Direct Esterification 4-cyanobenzoic acid derivatives Methanol, acid catalyst Reflux Economical, high purity Simple, scalable; suitable for various cyanobenzoic acids
Bromination + Functionalization 4-cyano-3-methyl-benzoic acid methyl ester NBS, BPO, CCl4 78 °C, 24 h Intermediate step Multi-step, for further functionalization
Continuous Flow Synthesis (related) 3-trifluoromethyl-4-cyanoaniline Thiophosgene, alkali, ethyl acetate ~7 °C 45% yield, 97.7% purity Advanced technique, adaptable for related compounds

Research Findings and Optimization Notes

  • The hydrolysis and esterification route is sensitive to base type and temperature; potassium hydroxide requires slightly higher temperatures than sodium hydroxide for optimal hydrolysis.

  • Acid concentration in the esterification step must be balanced to avoid side reactions and maximize ester yield.

  • Solvent choice affects reaction efficiency; for example, using methanol as solvent in direct esterification is standard, but co-solvents like dichloromethane or water mixtures can influence yields in related condensation reactions.

  • Continuous flow synthesis offers improved control over reaction parameters, potentially reducing impurities such as thiourea in related isothiocyanate syntheses.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-cyano-2-(trifluoromethyl)benzoate, and how can reaction parameters be systematically optimized?

  • Methodological Answer : The synthesis typically involves esterification of 4-cyano-2-(trifluoromethyl)benzoic acid with methanol under acidic catalysis. Optimization can be achieved via Design of Experiments (DoE) using software like Design Expert to evaluate factors such as temperature, catalyst concentration, and reaction time. Central Composite Design (CCD) is effective for modeling nonlinear interactions, and ANOVA analysis identifies critical parameters. For example, trifluoromethyl groups may require anhydrous conditions to avoid hydrolysis, while the cyano group necessitates inert atmospheres to prevent side reactions .
    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm ester formation (e.g., methoxy resonance at ~3.9 ppm) and trifluoromethyl signals (¹⁹F NMR at ~-60 ppm). FT-IR verifies the carbonyl stretch (~1720 cm⁻¹) and nitrile group (~2240 cm⁻¹). X-ray crystallography resolves ambiguities in regiochemistry, while GC-MS ensures purity by detecting volatile byproducts. Cross-referencing with databases like SciFinder ensures consistency with reported data.

Q. How should researchers address solubility challenges during purification?

  • Methodological Answer : The compound’s trifluoromethyl and cyano groups reduce polarity, making it sparingly soluble in water. Use gradient column chromatography with hexane/ethyl acetate (4:1 to 1:1) for separation. For recrystallization, a mixed solvent system (e.g., dichloromethane/hexane) enhances crystal formation. Monitor via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm purity via melting point analysis (literature range: 85–88°C).

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of substituents on the benzoate ring?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The trifluoromethyl group acts as a strong electron-withdrawing group (σm = 0.43), while the cyano group (σm = 0.56) further polarizes the ring. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugation effects. Compare results with experimental Hammett parameters to validate computational models.

Q. What strategies resolve contradictory data in reactivity studies (e.g., unexpected hydrolysis rates)?

  • Methodological Answer : Contradictions may arise from solvent polarity or trace moisture. Conduct controlled kinetic studies under varying pH and solvent conditions (e.g., DMSO vs. THF). Use Arrhenius plots to differentiate thermal vs. catalytic degradation pathways. Validate findings via replicated analysis (e.g., triplicate trials with blinded samples) to minimize bias .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How can reaction mechanisms involving this compound be experimentally validated?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁸O in the ester group) to track bond cleavage. Use in situ IR spectroscopy to detect intermediates like acyloxy trifluoromethyl radicals. For nucleophilic aromatic substitution, compare regioselectivity with meta/para-substituted analogs to confirm directing effects.

Q. What advanced stability studies are recommended for long-term storage?

  • Methodological Answer : Design accelerated stability tests under ICH guidelines:
  • Forced degradation : Expose to 40°C/75% RH for 6 months, with HPLC monitoring (C18 column, 220 nm).
  • Photostability : Use a xenon lamp (1.2 million lux hours) to assess UV-induced decomposition.
  • Degradant identification : LC-MS/MS (Q-TOF) profiles fragmentation patterns of oxidation byproducts (e.g., benzoic acid derivatives).

Data Analysis & Experimental Design

Q. How to design a response surface methodology (RSM) study for optimizing yield?

  • Methodological Answer : Define independent variables (e.g., temperature, catalyst loading, stoichiometry) and use Box-Behnken design to minimize trials. Fit data to a quadratic model and validate via ANOVA (p < 0.05). Contour plots in Design Expert visualize optimal conditions. For example, a curvature effect may indicate catalyst deactivation at high temperatures .

Q. What statistical tools are effective for analyzing contradictory bioactivity results?

  • Methodological Answer : Apply meta-analysis to aggregate data from multiple studies. Use Fisher’s exact test to assess significance of discrepancies. If cytotoxicity varies between cell lines (e.g., HeLa vs. HEK293), perform pathway enrichment analysis (KEGG/GO) to identify cell-specific metabolic vulnerabilities.

Safety & Risk Mitigation

Q. How can computational tools predict toxicity risks during handling?

  • Methodological Answer :
    Use QSAR models (e.g., EPA’s TEST) to estimate acute toxicity (LD50) based on structural descriptors. The cyano group may raise flags for mitochondrial toxicity; validate via in vitro assays (e.g., MTT assay on HepG2 cells). Always pair predictions with PPE protocols (gloveboxes for air-sensitive steps).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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